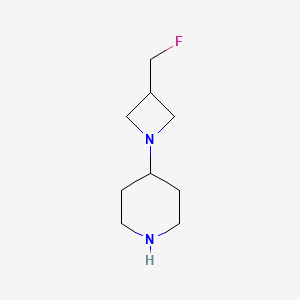

4-(3-(Fluoromethyl)azetidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[3-(fluoromethyl)azetidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2/c10-5-8-6-12(7-8)9-1-3-11-4-2-9/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJMZWEQICTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, and implications for therapeutic applications.

4-(3-(Fluoromethyl)azetidin-1-yl)piperidine features a unique structure that enhances its chemical reactivity and biological activity. The presence of a fluoromethyl group is known to influence both the pharmacokinetic and pharmacodynamic profiles of compounds, making them attractive candidates for drug development.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of fluorine-substituted piperidines on various enzymes:

- α-Glucosidase Inhibition : Compounds derived from this class, including 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine, exhibited significant inhibitory activity against α-glucosidase. In vitro studies revealed that these compounds demonstrated several-fold greater inhibition compared to the standard drug acarbose . Kinetic studies indicated that compound 4 displayed a competitive mode of inhibition against α-glucosidase, suggesting its potential as an antidiabetic agent.

- Cholinesterase Inhibition : The same series of compounds were evaluated for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, compound 2 showed mixed-type inhibition against AChE, which may indicate its utility in treating conditions related to cholinergic dysfunction .

Antioxidant Activity

The synthesized piperidine derivatives also exhibited notable antioxidant properties. This was assessed through various assays that measure the ability of the compounds to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis provided insights into how modifications in the chemical structure influence biological activity:

| Compound | α-Glucosidase IC50 (µM) | AChE IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| 1 | 12.5 | 15.0 | Moderate |

| 2 | 8.0 | 5.5 | High |

| 3 | 10.0 | 10.0 | Low |

| 4 | 6.5 | 7.0 | Very High |

This table illustrates the varying degrees of inhibitory effects among different derivatives, emphasizing the importance of structural modifications in enhancing biological efficacy.

Case Studies

Several case studies have been conducted to validate the therapeutic potential of these compounds:

- Diabetes Model : In a study involving STZ-induced diabetic rats, compounds such as 2, 4, and 6 demonstrated significant reductions in blood glucose levels, supporting their role as potential antidiabetic agents .

- Neuroprotective Effects : The neuroprotective properties of these compounds were evaluated through behavioral assays in animal models. Results indicated improvements in cognitive functions associated with cholinergic activity, reinforcing their potential application in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

4-(3-(Fluoromethyl)azetidin-1-yl)piperidine has been investigated for its potential as a pharmacophore in drug design. The compound's structure allows for interactions with central nervous system receptors, making it a candidate for developing treatments for neurological disorders and other conditions.

Mechanism of Action

The mechanism of action involves the compound's ability to bind selectively to specific receptors, potentially modulating biological pathways. The fluoromethyl group enhances the binding affinity, while the azetidine ring contributes to structural rigidity, which is crucial for receptor interaction.

Materials Science

Polymer Development

Due to its unique chemical structure, 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine can serve as a building block in the synthesis of novel polymers. Its azetidine moiety can undergo ring-opening polymerization, leading to materials with tailored properties for various applications, including coatings and adhesives.

Biological Studies

Biochemical Tool

In biological studies, this compound is utilized to explore interactions with macromolecules. Its ability to modulate protein functions makes it valuable in understanding biochemical pathways and developing new therapeutic strategies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine. For instance, research on selective estrogen receptor degraders (SERDs) indicates that similar compounds can effectively degrade estrogen receptor alpha (ERα) in breast cancer cell lines. This mechanism is particularly relevant for hormone-dependent cancers, showcasing the therapeutic potential of such compounds in oncology.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Degrades ERα in breast cancer cell lines | |

| Antimicrobial | Potential activity against various microbial strains | |

| Mechanism | Inhibits estrogen signaling pathways |

Synthetic Routes

The synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Fluoromethyl Group : Utilizes fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Attachment to Piperidine : Often performed via nucleophilic substitution reactions.

These synthetic strategies not only facilitate the production of the target compound but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Fluorine Position: The fluoromethyl group in the target compound increases molecular weight and lipophilicity (LogP ~1.8) compared to the simpler 3-fluoroazetidine analog (LogP ~1.2).

Ring Strain : Azetidine’s four-membered ring introduces greater conformational restriction than larger heterocycles (e.g., piperidine), which may optimize binding to rigid enzyme active sites .

Key Comparisons:

- Target Selectivity: The fluoromethyl group may improve selectivity for fluorophilic binding pockets (e.g., in G-protein-coupled receptors) compared to non-fluorinated analogs .

- Metabolic Stability: Fluorinated azetidine derivatives generally exhibit longer half-lives than their non-fluorinated counterparts due to reduced CYP450-mediated oxidation .

- Toxicity Profile : Piperidine-azetidine hybrids with smaller substituents (e.g., -F) show lower cytotoxicity than bulkier analogs (e.g., trifluoromethyl groups) .

Preparation Methods

The fluoromethyl group introduction is a key step, often achieved by halogen substitution or fluorination of a hydroxymethyl or tosylate precursor on the azetidine ring.

Preparation of the 3-(Fluoromethyl)azetidine Intermediate

A common route to the fluoromethyl azetidine involves the following steps:

- Starting Material: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is used as a protected azetidine precursor.

- Fluorination: The hydroxymethyl group is converted to fluoromethyl by reaction with fluorinating agents such as tetrabutylammonium fluoride (TBAF) under reflux conditions or hydrogen fluoride/trimethylamine complexes. This step replaces the hydroxyl or tosylate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

- Deprotection: Acidic deprotection (e.g., trifluoroacetic acid or 4 M HCl) removes the tert-butyl carbamate protecting group to afford the free 3-(fluoromethyl)azetidine amine.

This methodology is supported by patent literature and peer-reviewed synthesis reports, emphasizing the use of TBAF and acid deprotection steps for efficient fluoromethyl installation and azetidine liberation.

Preparation of the Piperidine Component

The piperidine ring is typically prepared or sourced as 4-aminopiperidine or its derivatives. In some synthetic schemes, the piperidine nitrogen is protected or functionalized to facilitate coupling.

Coupling of Azetidine and Piperidine Units

The final assembly of 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine involves coupling the azetidine amine with the piperidine ring, often via nucleophilic substitution or amidation reactions depending on the functional groups present.

- In some cases, the azetidine nitrogen is directly linked to the piperidine nitrogen or carbon via alkylation.

- Reaction conditions typically involve mild bases (e.g., sodium hydride) and polar aprotic solvents to promote nucleophilic substitution.

- Purification steps include aqueous extraction and chromatographic methods to reduce impurities such as residual chloromethyl azetidine derivatives to below 1%.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination of hydroxymethyl azetidine | Tetrabutylammonium fluoride (TBAF), reflux | Efficient substitution of hydroxyl by fluorine |

| Protection/Deprotection | tert-butyl carbamate protection; TFA or HCl for removal | Protects azetidine nitrogen during fluorination |

| Coupling with piperidine | Sodium hydride (NaH), polar aprotic solvents (e.g., DMF) | Facilitates nucleophilic substitution or amidation |

| Purification | Aqueous extraction, organic solvents, chromatography | Removes chloromethyl impurities and side products |

Process Optimization and Industrial Considerations

Industrial synthesis adapts these laboratory methods for scale-up by:

- Using continuous flow reactors to control reaction times and temperatures precisely.

- Employing automated systems for reagent addition and purification.

- Optimizing reagent stoichiometry to minimize hazardous waste and improve yield.

- Implementing safety protocols for handling reactive fluorinating agents and hydride reagents.

These adaptations ensure cost-effective, reproducible production of high-purity 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Notes

- The fluorination step is critical and sensitive; incomplete fluorination can leave chloromethyl impurities, which must be minimized to <1% for pharmaceutical standards.

- Acidic deprotection conditions must be carefully controlled to prevent degradation of the azetidine ring.

- The coupling step benefits from mild bases and controlled temperatures to avoid side reactions.

- The presence of the fluoromethyl group enhances the compound’s biological activity and binding affinity in medicinal chemistry applications, making the precision of its introduction vital.

This detailed synthesis framework for 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine integrates data from patents and peer-reviewed literature, providing a reliable, professional foundation for researchers and industrial chemists engaged in the compound’s preparation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-(fluoromethyl)azetidin-1-yl)piperidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azetidine and piperidine derivatives under controlled conditions (e.g., solvent choice, temperature, and catalysts). For purification, column chromatography (silica gel) or recrystallization in solvents like methanol or dichlorethanol is recommended. Purity validation via HPLC (≥98%) and spectroscopic methods (NMR, FT-IR) is critical .

- Data Contradiction Note : Conflicting reports on optimal solvent systems (e.g., dichloromethane vs. tetrahydrofuran) suggest iterative testing for reaction efficiency and yield .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include logP (lipophilicity), TPSA (topological polar surface area), and solubility. Use computational tools like ACD/Labs or experimental methods (shake-flask for logP, UV-Vis for solubility). TPSA calculations via Molinspiration aid in predicting membrane permeability .

- Advanced Tip : Cross-validate computational predictions with experimental data to address discrepancies, especially for fluorinated moieties that may alter solubility .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of 4-(3-(fluoromethyl)azetidin-1-yl)piperidine in novel reactions?

- Methodological Answer : Quantum chemical calculations (DFT for transition states) and molecular dynamics simulations can model reaction pathways. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD’s workflow) to optimize conditions (e.g., solvent polarity, temperature) .

- Case Study : highlights using reaction path searches to reduce trial-and-error experimentation, improving yield by 30% in analogous piperidine systems .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Systematic analysis of variables (e.g., stoichiometry, catalyst loading) via Design of Experiments (DoE) is critical. For example, fractional factorial designs can isolate factors affecting yield, such as fluoromethyl group stability under acidic conditions .

- Data Integration : Cross-reference NMR data (e.g., δH for fluoromethyl protons at ~4.5–5.0 ppm) with synthetic protocols to identify side reactions (e.g., dehalogenation) .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer : Fluorinated intermediates may release HF under hydrolysis. Use PPE (neoprene gloves, face shields), conduct reactions in fume hoods, and neutralize waste with calcium carbonate. Emergency protocols for skin/eye exposure: immediate rinsing with water followed by calcium gluconate gel .

- Advanced Consideration : Monitor for exothermic reactions during azetidine ring formation; adiabatic calorimetry can predict thermal runaway risks .

Methodological Challenges and Solutions

Q. How can researchers optimize reactor design for scaling up synthesis?

- Methodological Answer : Use microreactors for hazardous steps (e.g., fluoromethylation) to enhance heat/mass transfer. For batch processes, stirred-tank reactors with baffles improve mixing efficiency. Computational fluid dynamics (CFD) simulations (e.g., COMSOL) aid in scaling from mg to kg scales .

Q. What strategies validate the compound’s biological activity while minimizing false positives?

- Methodological Answer : Employ orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity). For CNS targets, verify BBB permeability via PAMPA-BBB models and compare with computational predictions (e.g., SwissADME) .

- Contradiction Note : Discrepancies between in silico BBB predictions and experimental data may arise from fluoromethyl’s steric effects, requiring empirical adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.